Evidence Item 1: 5-Cinnamamide Substitution Differentiates from 3-Arylidene-2-Oxindoles in Kinase Hinge-Region Binding Geometry
The target compound positions the cinnamamide pharmacophore at the 5-position of the oxindole ring, whereas the most thoroughly characterized PTK-inhibitory oxindoles—the 3-arylidene-2-oxindole series (exemplified by ST 280 and ST 458)—attach substituents at the 3-position. In the p45 v-abl PTK phosphorylation assay using (Val5)-angiotensin II substrate, ST 280 and ST 458 exhibited IC50 values of 0.44 µM and 0.37 µM, respectively [1]. Crystallographic data for oxindole-based kinase inhibitors demonstrate that the oxindole core occupies the ATP adenine-binding pocket, while the substituent extending from the oxindole contacts residues in the hinge region between the N- and C-terminal kinase lobes [2]. The 5-position attachment of the cinnamamide in the target compound is therefore predicted to alter the hinge-binding vector relative to the 3-substituted series, potentially conferring a distinct kinase selectivity profile. No direct IC50 data are yet available for the target compound.
| Evidence Dimension | Substitution position and PTK inhibitory potency |
|---|---|
| Target Compound Data | N-(1-methyl-2-oxoindolin-5-yl)cinnamamide; cinnamamide at 5-position; N-methyl present; no direct IC50 data |
| Comparator Or Baseline | 3-arylidene-2-oxindoles ST 280 (IC50 = 0.44 µM) and ST 458 (IC50 = 0.37 µM) in v-abl PTK assay |
| Quantified Difference | Cannot be calculated; structural difference in substitution position (5- vs. 3-) suggests altered kinase hinge binding |
| Conditions | In vitro PTK phosphorylation assay using p45 v-abl catalytic domain and (Val5)-angiotensin II substrate [1]; FGFR1 kinase domain co-crystal structures [2] |
Why This Matters
Procurement of the 5-substituted isomer enables direct selectivity profiling against kinase panels to determine whether the alternative attachment point reduces off-target kinase inhibition compared with the 3-arylidene series.
- [1] Buzzetti F, Brasca MG, Crugnola A, Fustinoni S, Longo A, Penco S, Dalla Zonca P, Comoglio PM. Cinnamamide analogs as inhibitors of protein tyrosine kinases. Farmaco. 1993 May;48(5):655-76. PMID: 8343210. View Source
- [2] Mohammadi M, McMahon G, Sun L, Tang C, Hirth P, Yeh BK, Hubbard SR, Schlessinger J. Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science. 1997 May 9;276(5314):955-60. DOI: 10.1126/science.276.5314.955. View Source
